molecular formula C13H12N2O2 B2871340 N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide CAS No. 1281450-41-6

N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2871340
CAS No.: 1281450-41-6
M. Wt: 228.251
InChI Key: BURGBBUYUVARRH-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide (CAS 1281450-41-6) is a high-purity acetamide derivative of interest in medicinal chemistry research. With a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol, this compound features a phenolic hydroxyl group and a pyridine ring, a structural motif known to contribute to diverse biological activities . Scientific literature indicates that acetamide derivatives, particularly those with specific phenolic substitutions, are increasingly investigated for their potential pharmacological properties . Recent studies on structurally similar compounds have demonstrated significant antioxidant activity , effectively scavenging stable ABTS radicals and reducing intracellular reactive oxygen species (ROS) in stimulated macrophage cell lines . Furthermore, certain acetamide analogues have been shown to significantly inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, suggesting potential application in research related to inflammatory pathways . The synthesis of such compounds is typically achieved via carbonyldiimidazole (CDI)-mediated coupling, ensuring high purity for reliable research outcomes . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its utility as a building block in drug discovery or as a lead compound in biochemical assays, particularly in the fields of oxidative stress and inflammation.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-5-1-4-11(8-12)15-13(17)7-10-3-2-6-14-9-10/h1-6,8-9,16H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURGBBUYUVARRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde and 3-aminopyridine.

    Formation of Schiff Base: The 3-hydroxybenzaldehyde reacts with 3-aminopyridine to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 3-hydroxyphenyl group directs electrophilic substitution due to the electron-donating hydroxyl (-OH) group, which activates the aromatic ring at ortho and para positions.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Bromination Br₂, AlCl₃ (Lewis acid), 0–25°C2-bromo- or 4-bromo-N-(3-hydroxyphenyl)-2-(pyridin-3-yl)acetamide
Nitration HNO₃, H₂SO₄, 50°CNitro derivatives at ortho/para positions

Mechanistic Insights :

  • AlCl₃ facilitates bromide ion generation, enhancing electrophilic attack on the activated aromatic ring .

  • Steric hindrance from the pyridine ring may favor para-substitution over ortho .

Hydrolysis and Condensation Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, while the hydroxyl group participates in condensation.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Acid Hydrolysis HCl (6M), reflux2-(pyridin-3-yl)acetic acid + 3-aminophenol
Base Hydrolysis NaOH (aq.), 80°CSame as above
Schiff Base Formation Aldehydes, EtOH, ΔImine derivatives

Key Observations :

  • Enzymatic hydrolysis via glycine N-acyltransferase is plausible but requires validation .

  • Condensation with aldehydes leverages the nucleophilic -NH group of the acetamide .

O-Methylation and Ether Formation

The phenolic -OH group is susceptible to alkylation or acylation.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Methylation CH₃I, K₂CO₃, DMFN-(3-methoxyphenyl)-2-(pyridin-3-yl)acetamide
Acetylation Ac₂O, pyridineO-acetylated derivative

Industrial Relevance :

  • Methylation with CH₃I is scalable for protecting -OH during synthesis .

Reduction and Oxidation Processes

The acetamide’s carbonyl and aromatic systems are redox-active.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Amide Reduction LiAlH₄, THF, ΔN-(3-hydroxyphenyl)-2-(pyridin-3-yl)ethylamine
Oxidation of -OH KMnO₄, H⁺Quinone derivatives

Challenges :

  • Over-oxidation of the pyridine ring is avoided using mild agents like MnO₂ .

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural differentiators include the 3-hydroxyphenyl group and the pyridin-3-yl moiety. Below is a comparative analysis with analogs:

Table 1: Structural Features of Selected Acetamide Derivatives
Compound Name (ID) Key Substituents/Rings Molecular Formula Molecular Weight Source
N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide 3-Hydroxyphenyl, pyridin-3-yl C13H12N2O2 244.25 g/mol -
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (UH7) 3-Chlorophenyl, 4-methylpyridin-3-yl C14H13ClN2O 260.72 g/mol SARS-CoV-2 protease inhibitor
2-(1H-Benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide Benzimidazole-thioether, 3-hydroxyphenyl C15H13N3O2S 299.35 g/mol Anticancer candidate
2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide Thiazolidinone, fluorophenyl C18H13FN2O3S2 412.44 g/mol Not specified
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}-acetamide Thiadiazole, 4-methoxyphenyl C17H14ClN5O2S 395.84 g/mol Anticancer (IC50: 1.8 µM)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-hydroxyphenyl group in the target compound donates electrons via its -OH group, enhancing polarity and hydrogen-bonding capacity. In contrast, UH7 (3-chlorophenyl) has an electron-withdrawing Cl substituent, likely improving metabolic stability but reducing solubility .
  • Heterocyclic Additions: Compounds like the thiadiazole () and benzimidazole () derivatives introduce rigid, planar structures that may enhance DNA intercalation or enzyme inhibition.
  • Thioether vs. Amide Linkages : The benzimidazole-thioether in may confer redox activity or metal-binding properties, unlike the standard amide bond in the target compound.

Key Observations :

  • Protease Inhibition : Pyridine-containing acetamides like 5RGZ and UH7 bind to SARS-CoV-2 protease via interactions with HIS163 and ASN142 . The target compound’s 3-hydroxyphenyl group could similarly engage in hydrogen bonding but may require structural optimization for competitive affinity.
  • Anticancer Activity: Thiadiazole and thiazolidinone derivatives () show enhanced cytotoxicity, possibly due to their ability to disrupt DNA synthesis or induce apoptosis.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 3-hydroxyphenyl group improves aqueous solubility compared to chloro or methoxy substituents (e.g., UH7 ), which are more lipophilic.
  • Metabolic Stability : Electron-withdrawing groups (Cl in UH7) may slow oxidative metabolism, whereas the -OH group in the target compound could lead to faster glucuronidation or sulfation.

Biological Activity

N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxy group on the phenyl ring and a pyridine moiety, which contribute to its unique biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Key Structural Features

  • Hydroxy Group: Facilitates hydrogen bonding with target proteins.
  • Pyridine Ring: Engages in π-π stacking interactions, enhancing binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridine ring can stabilize the binding through π-π interactions. These interactions may lead to modulation of enzyme activity or inhibition of protein-ligand interactions, which are critical in various biological processes .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various strains indicate potent effects:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
Bacillus subtilis5.64 - 77.38

These results suggest that this compound could be a candidate for developing new antibacterial therapies .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. A study evaluating related pyridine derivatives indicated moderate inhibitory activities against HIV-1 with EC50 values ranging from 8.18 μM to 41.52 μM . This suggests that similar compounds may also exhibit antiviral effects, warranting further investigation into their mechanisms and efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the structure can significantly affect the biological activity of this compound. For instance:

  • Positioning of Hydroxy Group: Variations in the position of the hydroxy group on the phenyl ring can enhance or diminish antimicrobial effectiveness.
  • Pyridine Substituents: Different substituents on the pyridine ring alter binding interactions and stability, influencing overall activity.

Case Studies

  • Antibacterial Efficacy Study : A comprehensive evaluation demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against a panel of pathogens, suggesting that minor structural changes could lead to significant enhancements in potency .
  • Antiviral Screening : In a series of antiviral assays, compounds structurally similar to this compound were tested against HIV strains, revealing promising inhibitory profiles that underscore the need for further exploration into their therapeutic potential .

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